molecular formula C8H16O3 B6614894 3-(2,2-dimethylpropoxy)propanoic acid CAS No. 1510566-59-2

3-(2,2-dimethylpropoxy)propanoic acid

Cat. No. B6614894
CAS RN: 1510566-59-2
M. Wt: 160.21 g/mol
InChI Key: CWIPZRSLFXXHHO-UHFFFAOYSA-N
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Description

3-(2,2-dimethylpropoxy)propanoic acid, or 3-DMPPA, is an organic acid that is used in a wide range of scientific research applications. It is a synthetic compound with a variety of properties, including low toxicity, high solubility in water, and a wide range of pH values. 3-DMPPA has been used in laboratory experiments to study the effects of pH on the behavior of proteins, enzymes, and other biological molecules. In addition, 3-DMPPA has been used to study the structure and function of membrane proteins, as well as to investigate the mechanisms of action of drugs and other molecules.

Scientific Research Applications

3-DMPPA has a wide range of applications in scientific research. It has been used to study the effects of pH on the behavior of proteins, enzymes, and other biological molecules. It has also been used to study the structure and function of membrane proteins, as well as to investigate the mechanisms of action of drugs and other molecules. In addition, 3-DMPPA has been used in studies of the effects of pH on the activity of enzymes, as well as in studies of the effect of pH on the stability of proteins.

Mechanism of Action

3-DMPPA acts as a proton acceptor, meaning that it can accept protons from other molecules. This allows it to alter the pH of the environment in which it is present. As the pH of the environment is altered, the behavior of proteins, enzymes, and other molecules can be affected. For example, if the pH is increased, the activity of enzymes may be increased, while if the pH is decreased, the activity of enzymes may be decreased.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-DMPPA are largely dependent on the pH of the environment in which it is present. At neutral pH, 3-DMPPA has little to no effect on the behavior of proteins, enzymes, and other molecules. However, at more acidic or basic pH levels, 3-DMPPA can have significant effects on the behavior of proteins, enzymes, and other molecules. For example, at more acidic pH levels, 3-DMPPA can increase the activity of enzymes, while at more basic pH levels, 3-DMPPA can decrease the activity of enzymes.

Advantages and Limitations for Lab Experiments

The primary advantage of using 3-DMPPA in laboratory experiments is its low toxicity. This makes it a safe and effective compound for use in a wide range of experiments. In addition, 3-DMPPA has a wide range of pH values, which allows for the study of the effects of pH on the behavior of proteins, enzymes, and other molecules. However, 3-DMPPA is not as effective as other compounds in altering the pH of the environment, meaning that it may not be suitable for experiments that require a more drastic change in pH.

Future Directions

The future of 3-DMPPA in scientific research is promising. It has already been used in a wide range of experiments and has been shown to be effective in altering the behavior of proteins, enzymes, and other molecules. In the future, 3-DMPPA could be used to study the effects of pH on the activity of enzymes, as well as to study the effects of pH on the stability of proteins. Additionally, 3-DMPPA could be used to study the effects of pH on the behavior of other biological molecules, such as DNA and RNA. Finally, 3-DMPPA could be used in drug discovery and development, as it could be used to study the mechanisms of action of drugs and other molecules.

Synthesis Methods

3-DMPPA can be synthesized through a variety of methods. The most common method involves the reaction of propionic acid with dimethyl sulfoxide (DMSO) in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction produces 3-DMPPA and dimethyl sulfone (DMSO2). The reaction is typically carried out at temperatures between 70-80°C, and can be completed in as little as 30 minutes.

properties

IUPAC Name

3-(2,2-dimethylpropoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c1-8(2,3)6-11-5-4-7(9)10/h4-6H2,1-3H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWIPZRSLFXXHHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2,2-Dimethylpropoxy)propanoic acid

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